Glaziovianin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C20H18O8/c1-22-14-6-11-13(7-15(14)23-2)26-8-12(17(11)21)10-5-16(24-3)19-20(18(10)25-4)28-9-27-19/h5-8H,9H2,1-4H3 |
InChI Key |
GUSKXWBKZXULSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC(=C4C(=C3OC)OCO4)OC)OC |
Synonyms |
glaziovianin A |
Origin of Product |
United States |
Biosynthesis and Synthetic Strategies for Glaziovianin a and Its Analogs
Proposed Biosynthetic Pathways of Glaziovianin A in Natural Sources
The biosynthesis of this compound is understood to follow the general pathway for isoflavonoids, which are predominantly found in the Leguminosae family. genome.jpfrontiersin.org This natural synthesis is a branch of the highly conserved phenylpropanoid pathway, responsible for a vast array of plant secondary metabolites. frontiersin.orgfrontiersin.org
The biosynthesis of isoflavonoids is a multi-step enzymatic process that begins with a primary metabolite and proceeds through several key intermediates. While the specific pathway to this compound has not been detailed in isolation, it is inferred from the well-characterized isoflavonoid (B1168493) biosynthetic pathway.
The process initiates with the amino acid L-phenylalanine . nih.govfrontiersin.org A series of enzymatic transformations convert this primary metabolite into the core structures required for isoflavone (B191592) assembly.
Key Enzymatic Steps:
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid. nih.govwikipedia.org This reaction is a critical entry point, channeling carbon from primary metabolism into the synthesis of thousands of phenolic compounds. wikipedia.orgmdpi.com
Cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL): These enzymes further modify trans-cinnamic acid to produce p-coumaroyl-CoA , a key activated intermediate. nih.govmdpi.com
Chalcone (B49325) Synthase (CHS): CHS is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgmdpi.com This reaction establishes the fundamental C6-C3-C6 skeleton characteristic of all flavonoids. nih.gov
Chalcone Isomerase (CHI): The chalcone is then cyclized by CHI to form a flavanone (B1672756), such as naringenin . frontiersin.orgoup.com This flavanone is a crucial branch-point intermediate.
Isoflavone Synthase (IFS): This is the key enzyme that defines the isoflavonoid branch. genome.jpnih.gov IFS, a cytochrome P450 enzyme, catalyzes a complex rearrangement of the flavanone substrate (e.g., naringenin), migrating the B-ring from position C2 to C3 of the heterocyclic C-ring to yield a 2-hydroxyisoflavanone (B8725905) . nih.govfrontiersin.orgnih.gov
2-hydroxyisoflavanone dehydratase (HID): The unstable 2-hydroxyisoflavanone intermediate is then dehydrated by HID to form the stable isoflavone core, such as genistein or daidzein (B1669772) . nih.govnih.gov
Subsequent modifications, such as hydroxylation, methylation, and the formation of the methylenedioxy bridge seen in this compound, are performed by other specific enzymes to yield the final natural product.
| Precursor/Intermediate | Key Enzyme(s) | Product |
| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | trans-Cinnamic acid |
| trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| p-Coumaroyl-CoA + Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |
| Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin (a flavanone) |
| Naringenin | Isoflavone Synthase (IFS) | 2-Hydroxyisoflavanone |
| 2-Hydroxyisoflavanone | 2-hydroxyisoflavanone dehydratase (HID) | Isoflavone (e.g., Genistein) |
Drawing inspiration from nature, some synthetic strategies for this compound and its analogs utilize precursors derived from common plants. A notable approach employs allylpolyalkoxybenzenes, which are metabolites readily available from the essential oils of dill (Anethum graveolens) and parsley (Petroselinum sativum) seeds. peerj.com These naturally occurring compounds serve as the starting material for the B-ring of the this compound structure.
This bio-inspired methodology led to a concise six-step synthesis of this compound and its derivatives. mdpi.com The process involves the efficient conversion of an epoxide intermediate into a β-ketoaldehyde, followed by a copper(I)-mediated cyclization to form the target isoflavone. mdpi.com This strategy is advantageous as it begins with inexpensive and renewable building blocks from nature. rsc.orgfrontiersin.org
Metabolic Precursors and Enzymatic Transformations
Total Chemical Synthesis of this compound
The development of robust and efficient total syntheses is crucial for producing sufficient quantities of this compound for further biological investigation and for creating structural analogs to explore structure-activity relationships. nih.govfrontiersin.org
One reported synthesis of this compound involved the demethylation of a 2′-methoxybenzoylbenzofuran intermediate. mdpi.com This method provided a mixture of the target isoflavone and an isoflavone quinone. mdpi.com Other practical syntheses have been designed specifically to provide a large-scale supply of both this compound and its potent O7-propargyl analogue for in vivo studies. frontiersin.org
| Synthetic Protocol | Key Features | Starting Materials (Examples) | Number of Steps | Reference |
| Kigoshi's Total Synthesis | First total synthesis, Suzuki-Miyaura coupling as key step | Acetophenone derivative, Aryl bromide | - | nih.gov |
| Semenov's Protocol | Uses inexpensive natural precursors | Allylpolyalkoxybenzenes (from dill/parsley) | 6 | mdpi.comrsc.org |
| Kunyane's Method | Transformation of methoxybenzoylbenzofurans | Trimethoxybenzaldehyde, Acetophenone | - | mdpi.com |
| Hayakawa's Practical Synthesis | Optimized for larger scale production | Aryl bromide, Iodochromone | - | frontiersin.org |
A significant breakthrough in the synthesis of this compound and other isoflavones has been the application of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govfrontiersin.org This powerful carbon-carbon bond-forming reaction has been employed as the key step in several total syntheses of this compound. nih.govgenome.jpmdpi.com
The general strategy involves the coupling of two main fragments:
A 3-iodochromone derivative (representing the A- and C-rings).
An arylboronate compound , such as a boronic acid or a pinacol (B44631) boronate ester (representing the B-ring). nih.govgenome.jp
The Suzuki-Miyaura reaction effectively joins these two segments at the C-3 position of the chromone (B188151) ring, directly constructing the characteristic 3-phenylchromen-4-one core of the isoflavone. nih.govnih.gov The reaction typically uses a palladium catalyst, such as PdCl2(dppf), and proceeds in high yield. nih.gov This method is highly valued for its mild reaction conditions and compatibility with a wide variety of functional groups, allowing for the late-stage introduction of diversity in the synthesis of analogs. frontiersin.org
For a compound with therapeutic potential like this compound, the scalability of its synthesis is a critical factor. nih.govfrontiersin.org A scalable route must be efficient, cost-effective, and reproducible on a larger scale. oup.com Researchers have successfully developed a "concise and semigram scale synthesis" of this compound, demonstrating its feasibility for producing more than just analytical quantities. nih.gov
Key Methodological Advances in Total Synthesis (e.g., Suzuki–Miyaura coupling)
Semisynthetic Derivatization from Plant Metabolites and Related Scaffolds
The development of synthetic routes to this compound and its analogs often leverages naturally occurring plant metabolites as starting materials. This semisynthetic approach provides an efficient pathway to complex molecular structures by utilizing readily available and structurally related precursors from the plant kingdom.
A notable example is the concise, six-step synthesis of this compound and its alkoxyphenyl derivatives from metabolites found in dill (Anethum graveolens) and parsley (Petroselinum crispum) seeds. researchgate.netresearchgate.net This protocol utilizes the essential oils from these plants, which are rich in phenylpropenes like myristicin, elemicin, and apiol. The process involves the conversion of these plant-derived compounds into key epoxide intermediates. researchgate.net These epoxides are then efficiently transformed into β-ketoaldehydes, which subsequently undergo a copper(I)-mediated cyclization to form the final isoflavone structure of this compound and its derivatives. researchgate.net This strategy highlights the effective use of abundant natural products as scaffolds for producing complex and biologically active molecules. researchgate.net
Other plant-derived phenolic compounds have also served as foundational molecules for the synthesis of this compound analogs. For instance, the synthesis of 6-O-benzylthis compound has been achieved starting from sesamol (B190485), a natural organic compound found in sesame seeds. nih.gov The process involves converting sesamol into a substituted acetophenone, followed by condensation and an iodine-mediated cyclization to form an iodochromone intermediate, which is a key building block for the isoflavone core. nih.gov Similarly, isovanillin, a flavoring agent that can be isolated from vanilla, has been used as the initial precursor for synthesizing the iodochromone intermediates required for producing gatastatin and its analogs. nih.gov
The isoflavones daidzein and formononetin (B1673546), which are abundant in legumes, are also common starting points for derivatization. researchgate.netnii.ac.jp These compounds provide a pre-formed isoflavone core that can be chemically modified to create a library of analogs for biological screening. nih.gov The use of these natural isoflavones and other plant secondary metabolites underscores a sustainable and efficient approach to chemical synthesis, bridging natural product chemistry with medicinal chemistry. sciprofiles.comcore.ac.uksemanticscholar.org
Design and Chemical Synthesis of this compound Analogs and Derivatives
The chemical synthesis of this compound analogs has been a major focus of research, aiming to improve potency, selectivity, and physicochemical properties. A common strategy involves dividing the this compound structure into two key fragments: the A-ring (a chromone derivative) and the B-ring (a substituted phenyl group). nii.ac.jp
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic approach, enabling the efficient joining of these two fragments. up.ac.zaresearchgate.netnih.gov Typically, a 3-iodochromone derivative (the A-ring component) is coupled with a substituted arylboronic acid or ester (the B-ring component) in the presence of a palladium catalyst to construct the final isoflavone skeleton. nih.govnii.ac.jpcore.ac.uk This method allows for significant diversity in the synthesized analogs by simply varying the substitution patterns on either the iodochromone or the boronic acid partner. nii.ac.jpresearchgate.net For example, various B-ring analogs of this compound have been prepared by coupling 3-iodo-6,7-dimethoxy-4H-chromen-4-one with different arylboronates, such as 2,3,4,5-tetramethoxyphenylboronic acid and 3,4-(methylenedioxy)phenylboronic acid. nii.ac.jp
Significant efforts have been directed towards modifying the C7 position on the A-ring. nih.govbioorganica.com.ua Synthesis of an O(7)-demethyl analog provides a key precursor that can be further derivatized. nii.ac.jp This precursor has been used to create a range of O(7)-modified analogs, including:
Glycosylated analogs to improve water solubility. nii.ac.jp
Allylated derivatives , which can be further modified, for instance, by dihydroxylation. nii.ac.jp
Alkylated analogs , such as O(7)-benzyl and O(7)-propargyl ethers, to increase lipid solubility. nii.ac.jpnih.gov
Biological evaluation of these derivatives revealed that the O(7)-benzyl and O(7)-propargyl analogs were more cytotoxic against HeLa S3 cells than the parent this compound. nih.gov The O(7)-benzyl derivative, named gatastatin , was identified as a specific γ-tubulin inhibitor. nih.govnih.gov Further optimization led to the development of gatastatin G2 , a 6-O-propargyl derivative of gatastatin, which exhibits approximately tenfold higher inhibitory activity in cell-based assays compared to the original gatastatin. nih.govwindows.netfunakoshi.co.jp
Another design strategy involves creating hybrid molecules that combine the isoflavone scaffold with other biologically active pharmacophores. nih.gov Researchers have synthesized conjugates of the isoflavone formononetin with the anticancer lignan (B3055560) podophyllotoxin. nih.gov Similarly, isoflavones have been linked to the alkaloid cytisine (B100878) to create novel hybrid compounds with potential antiproliferative effects. nih.govresearchgate.net These molecular hybridization strategies aim to create dual-action compounds or to leverage the properties of one molecule to enhance the activity or delivery of the other.
Advanced Structural Characterization and Spectroscopic Analysis of Glaziovianin a and Its Analogs
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules like Glaziovianin A in solution. rsc.orgmdpi.comresearchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular scaffold and the connectivity of all atoms. researchgate.netbbhegdecollege.com
1D ¹H NMR spectra provide initial information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For this compound and its derivatives, distinct signals are observed for the aromatic protons on the A- and B-rings, the methoxy (B1213986) groups, and the protons of the chromone (B188151) core. nii.ac.jp The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. mdpi.comhmdb.ca
To assemble the complete structure, 2D NMR experiments are crucial. wikipedia.org
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule, such as linking the B-ring to the chromone core or identifying the positions of methoxy groups. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which is critical for determining stereochemistry and conformation.
The combined data from these experiments allow for the unequivocal assignment of the isoflavone (B191592) skeleton and the specific substitution pattern of this compound.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Data for O⁶-benzyl this compound (4) nii.ac.jp | |||
| 2 | 8.13 (s) | - | - |
| 5 | 7.45 (s) | - | - |
| 8 | 6.95 (s) | - | - |
| 2' | 6.93 (d, J=1.9 Hz) | - | - |
| 5' | 6.83 (d, J=8.1 Hz) | - | - |
| 6' | 6.90 (dd, J=8.1, 1.9 Hz) | - | - |
| 7-OCH₃ | 3.95 (s) | - | - |
| Data for this compound analog (24) core.ac.uk | |||
| - | 7.89 (s, 1H) | 175.2 | - |
| - | 7.62 (s, 1H) | 154.4 | - |
| - | 6.89 (s, 1H) | 153.4 | - |
Mass Spectrometry for Molecular Formula Confirmation and Metabolite Identification
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. ijpras.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures m/z with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. For this compound, HRMS would be used to confirm the expected molecular formula of C₁₈H₁₄O₆. nii.ac.jp
Beyond initial characterization, MS, especially when coupled with liquid chromatography (LC-MS), is the primary tool for metabolite identification. researchgate.netlcms.czuba.ar In drug discovery and development, understanding a compound's metabolic fate is critical. Metabolites can be pharmacologically active or potentially toxic. The general workflow involves incubating the parent compound (this compound) with liver microsomes or hepatocytes, followed by LC-MS analysis of the resulting mixture.
Tandem mass spectrometry (MS/MS) experiments are then performed. In this technique, a specific ion corresponding to a potential metabolite is selected, fragmented, and the resulting fragment ions are analyzed. ijpras.com By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can often be pinpointed. Common metabolic transformations include oxidation (hydroxylation), demethylation, or conjugation with moieties like glucuronic acid or sulfate. lcms.cz For example, a mass shift of +176 Da (C₆H₈O₆) from the parent drug would strongly suggest the formation of a glucuronide conjugate, a common metabolic pathway for compounds with hydroxyl groups. lcms.cz
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uzh.chamazon.comoup.commaterianova.be A successful analysis provides a wealth of information, including exact bond lengths, bond angles, and the absolute configuration of all chiral centers in the molecule. researchgate.netnih.gov The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. mit.edu
For a chiral molecule like this compound, determining its absolute configuration is essential for understanding its specific interactions with biological targets. X-ray diffraction can achieve this through the phenomenon of anomalous dispersion, which becomes measurable when using X-rays of an appropriate wavelength. researchgate.netchem-soc.simit.edu The resulting data allow for the calculation of a Flack parameter, which provides a high degree of confidence in the assignment of the absolute stereochemistry. nih.govmit.edu
Despite the power of this technique, a search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray structure of this compound has not been reported. In the absence of crystallographic data, the absolute configuration of naturally derived or synthetically produced this compound is typically inferred from its synthesis from starting materials of known chirality and confirmed through extensive spectroscopic analysis and comparison with related compounds.
Computational Chemistry Approaches for Conformational Analysis and Ligand Dynamics
Computational chemistry provides powerful tools to investigate the structural and dynamic properties of molecules like this compound at an atomic level. taltech.eecwu.edu These methods complement experimental data by offering insights into molecular conformation, electronic properties, and interactions with biological macromolecules.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.netmpg.desynopsys.com DFT calculations can predict stable conformations (geometries with the lowest energy), interpret spectroscopic data, and provide information on molecular orbitals and charge distribution. arel.edu.trarxiv.org This information is valuable for understanding the molecule's intrinsic reactivity and recognition properties.
Molecular dynamics (MD) simulations and molecular docking are key computational techniques used to study how a ligand like this compound interacts with its protein target, which is known to be tubulin. utgis.org.uaresearchgate.netsciencegate.app
Molecular Docking: This method predicts the preferred binding orientation of a ligand within the active site of a protein. Studies have used docking to model the interaction of this compound at the colchicine (B1669291) binding site on β-tubulin, as well as at the GTP/GDP-exchange site. utgis.org.uaresearchgate.net These models help to identify key amino acid residues and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. utgis.org.uasciencegate.appdntb.gov.ua These simulations can assess the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and calculate binding free energies, which quantify the affinity of the ligand for its target. utgis.org.ua Studies on this compound have used MD simulations to confirm its binding to human tubulin and to assess its affinity for different tubulin isotypes (α, β, and γ), suggesting a higher affinity for β-tubulin. utgis.org.ua
Together, these computational approaches are instrumental in building a detailed model of this compound's mechanism of action and provide a rational basis for the design of new, more potent analogs. nih.gov
Molecular Mechanisms of Action and Cellular Target Engagement of Glaziovianin a
Microtubule Dynamics Modulation and Tubulin Interaction
Glaziovianin A exerts its effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction leads to a cascade of events that ultimately disrupt the highly dynamic nature of the microtubule network, which is essential for proper cellular function.
Inhibition of Tubulin Polymerization in vitro
In vitro studies have demonstrated that this compound inhibits the polymerization of tubulin into microtubules. nih.gov Specifically, it has been shown to extend the lag time of tubulin polymerization without altering the total amount of polymerized tubulin. nih.gov This suggests that this compound interferes with the initial nucleation phase of microtubule formation. A derivative, O6-benzyl this compound, has been found to be a more potent inhibitor of microtubule polymerization in vitro than both this compound and the well-known tubulin inhibitor, colchicine (B1669291). nii.ac.jp
| Compound | Effect on Tubulin Polymerization |
| This compound | Extends the lag time of polymerization. nih.gov |
| O6-benzyl this compound | Potent inhibitor of microtubule polymerization, stronger than colchicine. nii.ac.jp |
Disruption of Microtubule Networks in cellulo
Consistent with its in vitro activity, this compound disrupts the organization of microtubule networks within living cells. nih.gov This disruption of the cellular microtubule architecture is a key contributor to its cytotoxic effects. At higher concentrations, derivatives like O6-benzyl this compound can cause complete disruption of microtubules, leaving only short fragments. nii.ac.jp This leads to the impairment of essential cellular processes that rely on a functional microtubule cytoskeleton, such as intracellular transport. nih.gov
Interaction with Specific Tubulin Binding Sites (e.g., Colchicine Site)
Research has pinpointed the colchicine binding site on β-tubulin as a primary interaction point for this compound. nii.ac.jponcotarget.com This has been confirmed through competition assays which revealed that this compound binds to this specific site. nii.ac.jp The colchicine binding site is a well-established target for a class of microtubule-destabilizing agents. nih.govwikipedia.org Molecular docking and dynamics simulations have further suggested that this compound binding may also occur at the GTP/GDP-exchange site, although it shows a higher affinity for the colchicine site on β-tubulin molecules. utgis.org.uaresearchgate.net The binding of this compound to the colchicine site is believed to allosterically inhibit tubulin polymerization.
Differential Targeting of α,β-Tubulin versus γ-Tubulin
While this compound primarily targets the α,β-tubulin heterodimers that form the microtubule polymer, studies have also investigated its interaction with γ-tubulin, a key protein in microtubule nucleation at the centrosome. frontiersin.orgnih.gov this compound itself has been found to bind to both γ-tubulin and β-tubulin with similar affinities. mdpi.com However, chemical modifications to the this compound structure can dramatically alter its selectivity. For instance, O7-benzyl this compound, a derivative known as gatastatin, has been identified as a γ-tubulin-specific inhibitor. nii.ac.jpnih.gov In contrast, O6-benzyl this compound acts as an inhibitor of both α,β-tubulin and, to a lesser extent, γ-tubulin. nii.ac.jp This differential targeting highlights the potential to develop highly specific tubulin inhibitors based on the this compound scaffold.
| Compound | Primary Tubulin Target(s) |
| This compound | α,β-tubulin (colchicine site), γ-tubulin nii.ac.jpmdpi.com |
| O6-benzyl this compound | α,β-tubulin, γ-tubulin nii.ac.jp |
| O7-benzyl this compound (Gatastatin) | γ-tubulin nii.ac.jpnih.gov |
Cell Cycle Progression Inhibition and Mitotic Arrest
The disruption of microtubule dynamics by this compound has profound consequences for cell division, leading to a halt in the cell cycle and the formation of abnormal mitotic structures.
Induction of M-Phase Arrest and Abnormal Spindle Formation
A hallmark of this compound's cellular activity is the induction of M-phase (mitotic) arrest. nii.ac.jpnih.gov By interfering with the proper formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound prevents cells from completing cell division. nih.govnii.ac.jp This arrest is characterized by the formation of abnormal spindle structures. nih.govnii.ac.jp Cells treated with this compound and its derivatives, such as O6-benzyl this compound, often exhibit multipolar spindles and misaligned chromosomes. nii.ac.jpfrontiersin.org This ultimately triggers the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle in response to mitotic errors, and can lead to apoptotic cell death. frontiersin.org
Effects on Chromosome Alignment and Segregation during Mitosis
This compound, an isoflavone (B191592) originally isolated from the leaves of the Brazilian tree Ateleia glazioviana, exerts significant effects on the process of mitosis, specifically by disrupting chromosome alignment and segregation. nih.govnii.ac.jpnih.gov Its primary mechanism of action involves the inhibition of microtubule dynamics, which are essential for the proper formation and function of the mitotic spindle. nih.govacs.orgwikipedia.org
Research has demonstrated that this compound inhibits cell cycle progression during M-phase, leading to mitotic arrest. nih.govacs.orgacs.org Cells treated with this compound exhibit abnormal spindle structures and a failure of chromosomes to align properly at the metaphase plate. nih.govnih.gov This disruption is a direct consequence of the compound's effect on tubulin polymerization. nih.gov While it does not alter the total amount of polymerized tubulin, this compound extends the time lag of tubulin polymerization in vitro and suppresses the dynamic instability of microtubules within cells. nih.govacs.orgacs.orgresearchgate.net This suppression involves a decrease in both the growth and shortening rates of microtubules, as well as a significant increase in the time they spend in a paused state. acs.org
The table below summarizes the effects of this compound on microtubule dynamics in cells, as observed in research studies. acs.org
| Microtubule Dynamic Parameter | Control Cells | This compound-Treated Cells |
| Growth Rate | Decreased | |
| Shrinkage Rate | Decreased | |
| Catastrophe Frequency | Decreased | |
| Pause Population | Drastically Increased |
These alterations in microtubule dynamics prevent the mitotic spindle from capturing and aligning chromosomes correctly, which is a crucial prerequisite for their equal segregation into daughter cells. nih.govinstitut-curie.org The failure of proper chromosome congression ultimately leads to mitotic arrest and can trigger cell death pathways. nih.govnii.ac.jp For instance, treatment of HeLa cells with this compound resulted in abnormal structures with unaligned chromosomes. nih.gov A derivative, O6-benzyl this compound, also induced multipolar spindles at lower concentrations and completely disrupted microtubules at higher concentrations. nii.ac.jp
Modulation of Receptor Kinase Signaling Pathways
This compound's impact on microtubule dynamics extends beyond mitosis, influencing crucial intracellular signaling pathways such as those mediated by the Epidermal Growth Factor Receptor (EGFR). nih.govacs.org EGFR is a receptor tyrosine kinase that, upon binding to its ligand like EGF, activates downstream pathways controlling cell proliferation and differentiation. nih.govplos.org The regulation of this signaling is tightly controlled, in part, by the internalization of the activated receptor-ligand complex into endosomes for subsequent degradation or recycling. plos.orgmdpi.com
This compound has been shown to perturb this regulatory process. nih.govacs.org By inhibiting microtubule dynamics, the compound disrupts the intracellular transport of endosomes that contain the stimulated EGFR. nih.govacs.orgresearchgate.net This inhibition of endosomal transport prevents the timely maturation of endosomes and the subsequent downregulation of the EGFR signal. nih.govacs.org As a consequence, EGFR remains activated for a prolonged period, leading to inadequate and sustained activation of its downstream signaling cascade. nih.govacs.orgacs.org This prolonged signaling can have significant cellular consequences, including the enhancement of EGF-dependent apoptosis in certain cell types. nih.govacs.org
This compound directly interferes with these processes by suppressing microtubule dynamics. nih.govacs.orgacs.org This inhibitory action on the cellular "roadway" system leads to a significant impairment of endosome transport. nih.govacs.org The consequence is a failure of endosomes to mature properly. nih.govacs.org Research has clearly demonstrated that this compound prevents endosome maturation, which is a key aspect of its cytotoxicity. nih.gov This effect is not unique to this compound, as similar inhibition of endosome transport has been observed in cells treated with low concentrations of other microtubule-disrupting agents like vinblastine (B1199706) and paclitaxel. acs.org This finding underscores the importance of microtubule dynamics for endosome transport and maturation and highlights a critical mechanism through which this compound exerts its cellular effects. nih.govacs.org
Influence on Epidermal Growth Factor Receptor (EGFR) Activation
Induction of Cellular Apoptosis and Related Cell Death Pathways
This compound is a potent inducer of apoptosis, or programmed cell death, a fundamental process for eliminating unwanted or damaged cells. nih.govnih.govwikipedia.orgwikipedia.org The cytotoxic effects of this isoflavone are mediated through at least two distinct but interconnected pathways.
The first pathway is linked to its primary mechanism of action: the disruption of mitosis. By causing mitotic arrest due to improper spindle formation and chromosome alignment, this compound can trigger the intrinsic apoptotic pathway. nih.govnih.govwikipedia.org Cells that are unable to complete mitosis correctly often initiate a self-destruct sequence to prevent the propagation of genetic errors. institut-curie.org
The second pathway involves the sustained activation of receptor kinase signaling, as described previously. nih.govacs.org In A431 cells, which overexpress EGFR, the prolonged EGFR activation caused by this compound's inhibition of endosome transport leads to an enhancement of EGF-dependent apoptosis. nih.govacs.orgresearchgate.net This suggests that the "inadequate" activation of receptor kinases contributes significantly to the compound's cytotoxicity. nih.govacs.org
Apoptosis is a highly regulated process involving a cascade of enzymes called caspases. nih.gov It can be initiated through an intrinsic (mitochondrial) pathway, often in response to cellular stress, or an extrinsic pathway involving death receptors on the cell surface. nih.govwikipedia.org Flavonoids, the class of compounds to which this compound belongs, are widely reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial potential, and modulation of key apoptosis-regulating proteins like those in the Bcl-2 family. nih.govjbtr.or.krnih.gov The induction of apoptosis by this compound is a key component of its antineoplastic activity. nih.govnih.gov
Investigation of Other Putative Molecular Targets and Biological Processes
The principal molecular target of this compound is α,β-tubulin. nii.ac.jpnih.gov It inhibits microtubule dynamics by binding to the colchicine binding site on β-tubulin, thereby preventing the proper assembly and disassembly of microtubules. nii.ac.jpresearchgate.net This interaction is the foundation for its antimitotic effects.
Structure-activity relationship studies have revealed that modifications to the this compound structure can alter its target specificity and potency. For example, O6-benzyl this compound was found to be a more potent inhibitor of α,β-tubulin polymerization than this compound itself. nii.ac.jpnih.gov Conversely, another derivative, O7-benzyl this compound (also known as gatastatin), has been identified as a γ-tubulin-specific inhibitor. nii.ac.jpmdpi.com γ-tubulin is crucial for the nucleation of new microtubules at the centrosome, and its inhibition also leads to defects in mitotic spindle assembly. mdpi.com This suggests that the isoflavone backbone of this compound can be modified to target different components of the tubulin superfamily.
Beyond tubulin, other biological processes may be affected by flavonoids. For instance, some flavonoids are known to induce apoptosis by inhibiting fatty acid synthase (FAS), a key enzyme in lipid biosynthesis that is often overexpressed in cancer cells. nih.gov While a direct link between this compound and FAS inhibition has not been explicitly detailed, it represents a potential area for further investigation into the broader mechanisms of flavonoid-induced cytotoxicity. nih.gov The exploration of other putative molecular targets continues to be an area of active research to fully understand the compound's biological activity. nih.govfrontiersin.orgmdpi.com
Biological Activities and Preclinical Efficacy of Glaziovianin a and Its Analogs
Antiproliferative and Antimitotic Effects in In Vitro Models
Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of the Brazilian tree Ateleia glazioviana, has demonstrated significant cytotoxic effects across a range of human cancer cell lines. nih.govresearchgate.netnii.ac.jpnih.gov Initial discovery pinpointed its potent activity against HL-60 human promyelocytic leukemia cells, with an IC50 value of 0.29 μM. nih.govnii.ac.jpnih.gov Further screening against a panel of 39 human cancer cell lines (JFCR39) revealed a distinct pattern of differential cytotoxicity, suggesting a mechanism of action related to the inhibition of tubulin polymerization. nih.govresearchgate.netnii.ac.jp
Subsequent studies have consistently confirmed the antiproliferative properties of this compound and its synthetic analogs. In a panel of seven human cancer cell lines, this compound and its derivatives showed notable antimitotic effects. researchgate.netacs.orgnih.gov The A375 melanoma cell line was identified as being particularly sensitive to these compounds. researchgate.netacs.orgnih.gov
Research into the structure-activity relationship of this compound has led to the synthesis of various analogs with modified A- and B-rings. nii.ac.jpnih.gov Modifications at the O(7) position of this compound have yielded analogs with potent cytotoxicity against HeLa S3 cells. nii.ac.jpnih.govnih.gov For instance, the O(7)-benzyl and O(7)-propargyl analogs were found to be more cytotoxic than the parent compound against HeLa S3 cells. nih.gov Specifically, the O(7)-allyl derivative demonstrated enhanced cytotoxicity against HeLa S3 cells, with an IC50 value of 0.19 μM, compared to this compound's IC50 of 0.74 μM. nii.ac.jp Another analog, the 6-O-benzyl derivative, also exhibited strong cytotoxicity against HeLa cells. nih.govnii.ac.jp
The antiproliferative activity of these compounds is linked to their ability to disrupt microtubule dynamics, leading to M-phase cell cycle arrest. nih.govnih.gov The differential cytotoxicity observed across various cancer cell lines underscores the potential of this compound and its derivatives as templates for the development of novel anticancer agents. nih.govnih.gov
Table 1: Cytotoxicity of this compound and its Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound (1) | HL-60 | 0.29 | nih.govnii.ac.jpnih.gov |
| This compound (1) | HeLa S3 | 0.74 | nii.ac.jp |
| O(7)-allyl derivative | HeLa S3 | 0.19 | nii.ac.jp |
| O(7)-benzyl analog | HeLa S3 | More cytotoxic than this compound | nih.gov |
| O(7)-propargyl analog | HeLa S3 | More cytotoxic than this compound | nih.gov |
| 6-O-benzyl derivative (31) | HeLa | Potent cytotoxicity | nih.govnii.ac.jp |
| Gatastatin (7-O-benzyl derivative, 32) | HeLa S3 | Less potent than this compound | nih.gov |
| ME-344 (isoflavone) | Leukemic cell lines (OCI-AML2, TEX, HL-60) | 0.07 - 0.26 | nih.gov |
| A375 melanoma | Various this compound derivatives | Most sensitive cell line tested | researchgate.netacs.orgnih.gov |
A crucial aspect of anticancer drug development is the selective targeting of malignant cells while minimizing harm to normal, healthy cells. medparkhospital.comoncotarget.com Studies on this compound and its analogs have shown promising results in this regard.
Research has demonstrated that while this compound and its derivatives are potent against various cancer cell lines, they exhibit significantly lower toxicity towards non-malignant cells. acs.orgnih.gov Specifically, a study evaluating a series of synthesized this compound analogs found them to be non-cytotoxic against human peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 μM. researchgate.netacs.orgnih.gov This indicates a favorable selectivity index, a critical parameter for potential therapeutic agents.
The differential activity is a key characteristic of compounds that target cellular processes, like mitosis, which are more rampant in rapidly dividing cancer cells compared to most normal cells. medparkhospital.comeurekalert.orgcancer.ca The mechanism of action, primarily the inhibition of tubulin polymerization, contributes to this selectivity, as cancer cells are highly dependent on microtubule dynamics for their proliferation. nih.govresearchgate.net
Further investigations into various analogs have aimed to optimize this selectivity. For example, while some derivatives of this compound showed improved cytotoxicity against cancer cells, their effect on non-malignant cell lines remains a critical evaluation point. up.ac.za The goal is to identify compounds that possess a wide therapeutic window, meaning they are effective against cancer cells at concentrations that are not harmful to normal cells. oncotarget.com The observed low toxicity of this compound derivatives against healthy blood cells suggests that this class of compounds holds potential for development as selective anticancer agents. eurekalert.org
Table 2: Selectivity of this compound Analogs
| Compound Series | Non-Malignant Cell Line | Observation | Reference |
|---|---|---|---|
| This compound (9cg) and its alkoxy derivatives | Human peripheral blood mononuclear cells | Not cytotoxic up to 10 μM | researchgate.netacs.orgnih.gov |
Assessment of Cytotoxicity in Various Human Cancer Cell Lines (e.g., HL-60, A375, HeLa S3)
Efficacy Evaluation in In Vivo Preclinical Animal Models
The sea urchin embryo is a well-established in vivo model for assessing the antimitotic activity of compounds due to its rapid and synchronous cell divisions, which are highly dependent on microtubule dynamics. sciencedaily.comnih.govmdpi.com this compound and its synthetic analogs have been extensively evaluated using this model, confirming their potent antimitotic effects. researchgate.netacs.orgnih.govsciencedaily.com
These assays have demonstrated that this compound (referred to as 9cg in some studies) and its derivatives disrupt cell division in sea urchin embryos. researchgate.netnih.gov The phenotypic readouts from these assays, such as altered cleavage patterns and embryonic development, strongly suggest a direct microtubule-destabilizing effect. researchgate.netacs.orgnih.gov For instance, treatment with this compound can lead to the arrest of cell division and characteristic spinning of the embryos, a hallmark of antitubulin activity. sciencedaily.comresearchgate.net
Structure-activity relationship studies using the sea urchin model have provided valuable insights. It was found that the parent compound, this compound, was often the most active among the tested series. researchgate.net Derivatives with certain substitutions, such as trimethoxy- and dillapiol-derived B-rings, were found to be less active than the parent compound, highlighting the structural requirements for potent antimitotic activity. researchgate.netacs.orgnih.gov
The sea urchin embryo assay serves as a rapid and effective screening platform to identify and characterize compounds with microtubule-targeting properties, and the results with this compound and its analogs have been consistent with their observed cytotoxicity in cancer cell lines. researchgate.netacs.orgsciencedaily.comresearchgate.net This invertebrate model has been instrumental in validating the mechanism of action and guiding the synthesis of new, potentially more potent, antimitotic agents based on the this compound scaffold. eurekalert.org
Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to evaluate the in vivo antitumor efficacy of potential drug candidates. antineo.frnih.govnih.gov Although specific data on this compound in xenograft models is noted as "unpublished data" in one source, the context suggests that positive outcomes in such models have spurred further research into its analogs. nii.ac.jp
The development and validation of preclinical animal models are critical for predicting clinical outcomes. researchgate.netijrpc.com These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism, which is a crucial step before human clinical trials. nih.gov The use of xenografts allows researchers to study the effects of a drug on a human tumor within a complex biological system. antineo.fr
Future studies on this compound and its more potent analogs in human xenograft models in mice are anticipated to confirm their antitumor activity and assess their clinical development potential. eurekalert.org Such studies are essential for determining the therapeutic window and potential efficacy of these compounds in a setting that more closely mimics human cancer. nih.govresearchgate.net The successful translation from in vitro cytotoxicity and in vivo antimitotic activity in simpler models to significant tumor growth inhibition in xenograft models would be a major milestone in the development of this compound-based anticancer therapies.
Beyond the sea urchin and murine models, other vertebrate and invertebrate systems are valuable tools in preclinical drug development, offering insights into efficacy, toxicity, and mechanism of action. uky.edunih.govmdpi.complos.orgnih.govnih.govnih.gov While specific studies on this compound in a broad range of these alternative models are not extensively detailed in the provided context, the principles of using such models are well-established.
Invertebrate models like Caenorhabditis elegans and Drosophila melanogaster are increasingly used in biomedical research due to their genetic tractability, short life cycles, and the conservation of many biological pathways with vertebrates. uky.edumdpi.com These models can be employed for large-scale screening of compounds and for dissecting the molecular mechanisms underlying their biological effects.
In the context of anticancer drug development, various vertebrate models, including zebrafish and non-human primates, can provide further data on a compound's efficacy and safety profile before it moves into human trials. nih.govnih.gov These models can help to understand the pharmacokinetics and pharmacodynamics of a drug in a whole-organism setting. ijrpc.com The use of a diverse range of animal models is crucial for a comprehensive preclinical evaluation and for improving the translatability of preclinical findings to clinical success. researchgate.netijrpc.com Future research on this compound and its analogs may involve these other model systems to further characterize their therapeutic potential. eurekalert.org
Structure Activity Relationship Sar Studies of Glaziovianin a Derivatives
Systematic Investigation of Structural Modifications and Their Impact on Biological Activity
The isoflavone (B191592) Glaziovianin A, originally isolated from the leaves of the Brazilian tree Ateleia glazioviana, has been the subject of extensive research due to its cytotoxic activity against various cancer cell lines. nih.govnih.gov Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. nih.govnii.ac.jp To enhance its therapeutic potential, numerous derivatives have been synthesized and evaluated, leading to a comprehensive understanding of its structure-activity relationships (SAR).
Initial studies focused on modifying the hydroxyl groups on the A-ring of the isoflavone scaffold. The synthesis of various O-alkylated analogues revealed that these modifications significantly influence cytotoxic potency. For instance, O(7)-alkylation of this compound led to derivatives with strong cytotoxicity against HeLa S3 cells. nih.gov Specifically, the O(7)-allyl derivative was found to be more cytotoxic and a more potent M-phase inhibitor than the parent compound, this compound. nii.ac.jpnih.gov This suggests that the substitution at the 7-position is a key determinant of biological activity.
Further investigations explored the impact of different substituents at various positions. A pivotal discovery was the differential activity of O-benzyl derivatives. The O(6)-benzyl derivative of this compound was identified as a potent inhibitor of α,β-tubulin polymerization, showing stronger activity than both colchicine (B1669291) and the original this compound. nii.ac.jpnih.gov In contrast, the O(7)-benzyl derivative, known as gatastatin, was found to be a specific inhibitor of γ-tubulin. nih.govacs.org This remarkable shift in target specificity based on the position of the benzyl (B1604629) group highlights the nuanced role of A-ring substitutions.
The biological activity of this compound and its derivatives has been confirmed across multiple platforms, including panels of human cancer cell lines and in vivo sea urchin embryo assays, which serve as a model for antimitotic effects. acs.orgnih.gov These assays consistently demonstrated the microtubule-destabilizing properties of these compounds. acs.orgnih.gov
The following table summarizes the cytotoxic activity of selected this compound derivatives against HeLa S3 cancer cells.
| Compound | Modification | IC₅₀ (µM) against HeLa S3 cells | Source(s) |
| This compound | Parent Compound | 0.29 (against HL-60) | nii.ac.jp |
| O(7)-allyl this compound | Allyl group at O-7 | More cytotoxic than this compound | nii.ac.jp |
| O(7)-benzyl this compound (Gatastatin) | Benzyl group at O-7 | 12.81 | nii.ac.jp |
| O(6)-benzyl this compound | Benzyl group at O-6 | More potent than O(7)-benzyl derivative | nii.ac.jp |
| O(7)-propargyl this compound | Propargyl group at O-7 | More potent than this compound | nih.govnii.ac.jp |
Note: IC₅₀ values can vary between different studies and cell lines. The value for this compound is against HL-60 cells as reported in the initial isolation study.
Role of A-Ring and B-Ring Substitutions in Efficacy and Selectivity
The efficacy and selectivity of this compound derivatives are intricately linked to the substitution patterns on both the A-ring and the B-ring of the isoflavone structure.
A-Ring Substitutions: The A-ring, with its hydroxyl and methoxy (B1213986) groups, is a critical region for interaction with tubulin. As mentioned previously, the position of alkylation or benzylation on this ring dramatically alters the biological profile.
O(7)-Position: Modifications at the O(7)-position generally enhance cytotoxicity. The synthesis of O(7)-benzyl and O(7)-propargyl analogues resulted in compounds that were more cytotoxic and more effective at inducing M-phase arrest in HeLa S3 cells compared to this compound. nih.gov The development of gatastatin (O(7)-benzyl this compound) as a specific γ-tubulin inhibitor underscores the importance of this position for target selectivity. acs.orgresearchgate.net The unsubstituted phenyl ring of the O(7)-benzyl group was found to be important for this γ-tubulin inhibition. acs.org
O(6)-Position: The O(6)-position plays a crucial role in defining affinity for different tubulin isotypes. The discovery of O(6)-benzyl this compound as a potent α/β-tubulin inhibitor, which binds to the colchicine site with high affinity, stands in stark contrast to its O(7)-benzylated isomer. nii.ac.jpnih.gov This suggests that modifications at the O(6)-position can direct the molecule's activity towards the more abundant α/β-tubulin, while O(7)-substitutions can confer specificity for γ-tubulin. nih.govacs.org
Systematic studies have indicated that the B-ring of this compound is sensitive to structural changes. Modifications to the B-ring of gatastatin resulted in a drastic decrease in cytotoxicity and its ability to induce abnormal spindle formation. acs.org
Synthesizing derivatives with altered B-rings, such as those with trimethoxy- and dillapiol-derived substitutions, produced compounds that were less active than the parent this compound. acs.orgnih.gov This implies that the specific methoxy substitution pattern on the B-ring of the natural product is optimized for activity.
Identification of Key Pharmacophore Elements Essential for Tubulin Inhibition and Cell Cycle Modulation
A pharmacophore model describes the essential structural features required for a molecule to exert a specific biological activity. For this compound and its derivatives, the key pharmacophore elements for tubulin inhibition and cell cycle modulation are centered around the isoflavone core and its specific substitution patterns.
The Isoflavone Scaffold: The fundamental C₆-C₃-C₆ isoflavone framework serves as the basic skeleton, correctly positioning the A and B rings for interaction with the tubulin protein. researchgate.net
A-Ring Oxygenation Pattern: The arrangement of hydroxyl and methoxy groups on the A-ring is critical. The ability to selectively modify the O(6) and O(7) positions to produce inhibitors with distinct tubulin isotype specificities (α/β vs. γ) highlights this region as a primary determinant of the mode of action. nii.ac.jpnih.gov
B-Ring Methoxy Group: The methoxy group on the B-ring is a crucial element. Studies have shown that altering this part of the molecule, for instance by introducing more complex alkoxy groups, leads to a reduction in antimitotic activity. acs.orgnih.gov This suggests a specific and favorable interaction within the tubulin binding pocket.
Colchicine Binding Site Interaction: Competition binding experiments have revealed that this compound and its potent α/β-tubulin inhibiting derivatives bind to the colchicine binding site on β-tubulin. nii.ac.jp Therefore, the pharmacophore must include features that complement this specific pocket, which typically involves two aromatic rings and a linker, consistent with the isoflavone structure.
The differential cytotoxicity patterns of this compound across various cancer cell lines initially suggested that its mechanism of action involved inhibiting tubulin polymerization, a hypothesis that has since been confirmed. nih.govnii.ac.jp The ability of these compounds to arrest the cell cycle in the M-phase and induce abnormal spindle formation is a direct consequence of their interaction with and disruption of microtubule dynamics. nih.govnii.ac.jp
Rational Design Principles for Optimizing Potency and Target Specificity
The accumulated SAR data provides clear principles for the rational design of new this compound analogues with optimized potency and target specificity.
Enhancing Potency: To increase general cytotoxicity and potency as a tubulin polymerization inhibitor, modifications should focus on the A-ring. Specifically, introducing small, functionalized alkyl groups like propargyl or allyl at the O(7)-position has proven to be an effective strategy. nih.gov
Achieving Target Specificity (α/β-tubulin vs. γ-tubulin): The choice of benzylation position on the A-ring is a powerful tool for directing target specificity.
To design potent inhibitors of α/β-tubulin , a benzyl group should be introduced at the O(6)-position. This creates compounds that bind with high affinity to the colchicine site. nih.gov
To develop specific inhibitors of γ-tubulin , the O(7)-position should be benzylated. Further optimization of this "gatastatin" scaffold could involve modifications to the O(6)-position, which may further refine specificity. acs.org
Maintaining the Integrity of the B-Ring: The existing substitution pattern on the B-ring of this compound appears to be optimal for activity. Rational design should avoid significant alterations to this ring, as changes have consistently led to decreased efficacy. acs.orgacs.org
Leveraging the Isoflavone Core: The isoflavone core is an excellent template for developing tubulin superfamily inhibitors. nii.ac.jp It provides a rigid scaffold that can be systematically and synthetically modified to explore and refine interactions within the various tubulin binding sites.
By applying these principles, researchers can design and synthesize novel this compound derivatives with improved anticancer profiles, potentially leading to the development of more effective and selective therapeutic agents. nih.gov
Future Perspectives and Research Directions for Glaziovianin a
Advanced Computational Modeling and Virtual Screening for Novel Analogs
Computational techniques are becoming indispensable in modern drug discovery, offering a rapid and cost-effective means to design and screen novel therapeutic agents. japsonline.com For Glaziovianin A, these methods hold the key to unlocking analogs with enhanced properties.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation of a ligand to its target protein and to study the physical movements of atoms and molecules. In the context of this compound, these techniques have been employed to understand its interaction with tubulin, its primary cellular target.
Research has utilized molecular docking to reconstruct the ligand-protein complexes of this compound with different human tubulin isotypes, including α-, β-, and γ-tubulin. utgis.org.uaresearchgate.net These studies have investigated interactions at key binding sites, such as the colchicine (B1669291) binding site and the GTP/GDP-exchange site. utgis.org.ua The binding energies calculated from these docking studies suggest a higher affinity of this compound for β-tubulin. utgis.org.ua
Following docking, MD simulations are used to study the stability and dynamics of the this compound-tubulin complexes. utgis.org.uaresearchgate.netmdpi.com These simulations provide insights into the conformational changes and the stability of the interactions over time, which is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. mdpi.com The use of software like GROMACS and CCDC Gold has been instrumental in these investigations. utgis.org.uaresearchgate.netdntb.gov.uasciencegate.app
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of compounds with their biological activity. taylorfrancis.comamazon.comchemmethod.comnih.gov This approach is used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more effective drugs. nih.gov
For this compound, QSAR studies can be employed to identify the key structural features responsible for its potent antimitotic effects. By analyzing a series of this compound analogs with varying structures and activities, a mathematical model can be developed. This model can then be used to predict the cytotoxicity of novel, hypothetical analogs, helping to prioritize which compounds to synthesize and test. nih.govnih.gov Structure-activity relationship studies have already indicated that the antimitotic properties of this compound are dependent on the alkoxy substituents on its A ring and the apiol moiety of its B ring. researchgate.net
Molecular Docking and Molecular Dynamics Simulations
Exploration of Combination Therapeutic Strategies with Existing Antimitotic Agents
To enhance therapeutic efficacy and potentially overcome drug resistance, the combination of this compound or its derivatives with other anticancer drugs is a promising area of research. Combining agents that act on different phases of the cell cycle or through different mechanisms can lead to synergistic effects. nih.gov
For instance, a derivative of this compound, gatastatin, which is a γ-tubulin specific inhibitor, has been studied in combination with BI 2536, a Plk1 inhibitor. nih.gov This combination was found to induce mitotic cell death and was synergistic in its cytotoxic effects on cancer cell lines. nih.gov Such studies highlight the potential of combining this compound-based compounds with other antimitotic agents to create more effective cancer therapies. nih.govup.ac.za However, careful consideration of the scheduling and mechanism of action of each agent is crucial, as some combinations can be antagonistic. nih.gov
Design Strategies for Improved Target Engagement and Potency
Improving the binding affinity and specificity of this compound for its target, tubulin, is a key objective for enhancing its therapeutic potential. nih.gov Design strategies focus on modifying the core structure of this compound to optimize its interactions with the binding site.
Research has shown that modifications at specific positions of the this compound scaffold can significantly impact its activity and specificity. For example, the development of gatastatin, an O7-benzyl derivative of this compound, resulted in a γ-tubulin-specific inhibitor. acs.org Further structure-optimization studies on gatastatin have explored modifications at the O6-position, suggesting that this position is critical for restricting affinity for α/β-tubulin and can be manipulated to generate more potent and specific γ-tubulin inhibitors. acs.org These findings underscore the importance of targeted chemical modifications to improve target engagement and potency. acs.orgoncotarget.com
Development of Novel this compound-Based Agents for Specific Oncological or Other Disease Targets
The isoflavone (B191592) scaffold of this compound provides a versatile platform for the development of agents targeting specific types of cancer or even other diseases. oncotarget.com While its primary role is as an antimitotic agent, its derivatives could be tailored to be effective against particular cancer cell lines or to target other cellular pathways.
The differential cytotoxicity of this compound against various cancer cell lines suggests that its effectiveness can be tumor-type dependent. oncotarget.comresearchgate.net For example, the A375 melanoma cell line has shown high sensitivity to this compound and its derivatives. researchgate.net By synthesizing and screening a library of analogs, it may be possible to identify compounds with enhanced activity against specific cancers, such as lung, colorectal, breast, pancreatic, or prostate cancer, where microtubule-targeting agents are relevant. ecancer.org
Furthermore, the exploration of this compound derivatives is not limited to oncology. The fundamental role of microtubules in various cellular processes suggests that tubulin inhibitors could have applications in other diseases.
Interdisciplinary Research Integrating Chemical Synthesis, Cellular Biology, and Preclinical Pharmacology
The future development of this compound as a therapeutic agent will rely heavily on an integrated, interdisciplinary approach. nih.govnih.gov This involves a close collaboration between chemists, biologists, and pharmacologists.
Chemical Synthesis: Efficient and scalable synthetic routes are essential for producing this compound and its analogs for further study. pharmacytimes.com Researchers have already developed more efficient synthesis protocols, for instance, using precursors from common plants like parsley and dill. researchgate.netpharmacytimes.com
Cellular Biology: Cellular biologists are crucial for elucidating the precise mechanism of action of these compounds. nih.gov This includes studying their effects on the cell cycle, microtubule dynamics, and the induction of apoptosis. pharmacytimes.com Phenotypic assays, such as the sea urchin embryo assay, provide valuable insights into the in vivo effects of these compounds on cell division and microtubule stability. researchgate.net
Preclinical Pharmacology: This field evaluates the therapeutic potential of the synthesized compounds in preclinical models. This involves assessing their efficacy in cancer cell lines and in vivo models, which is a critical step before any potential clinical application. researchgate.net
This synergistic approach, where synthetic chemists create novel compounds based on biological insights, and biologists and pharmacologists test these compounds to provide feedback for further design, will accelerate the journey of this compound-based agents from the laboratory to potential clinical use. nih.govnih.gov
Q & A
Q. What metadata standards are essential for publishing this compound-related datasets?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw NMR/FACS files, instrument parameters (e.g., LC-MS column type), and statistical scripts (R/Python). Use platforms like Zenodo for DOI assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
